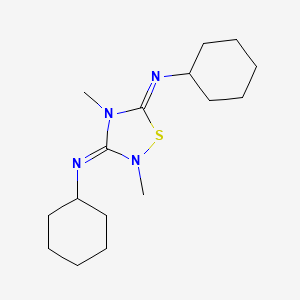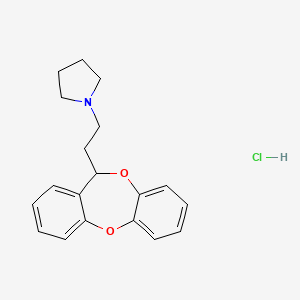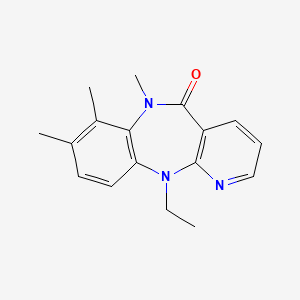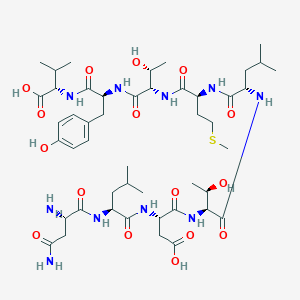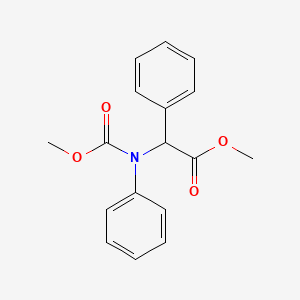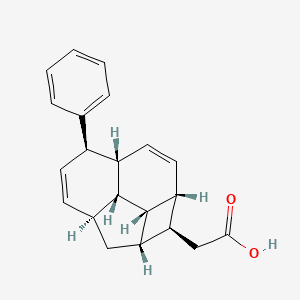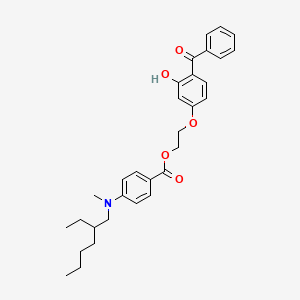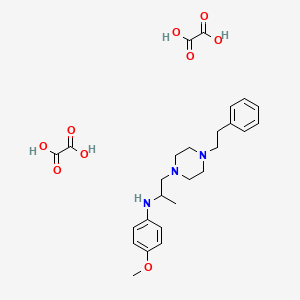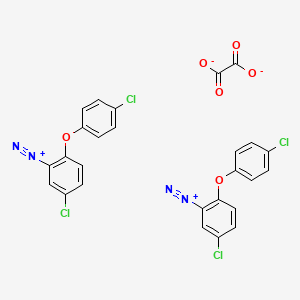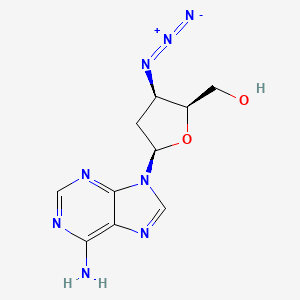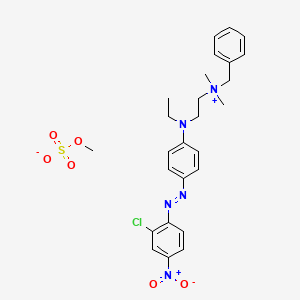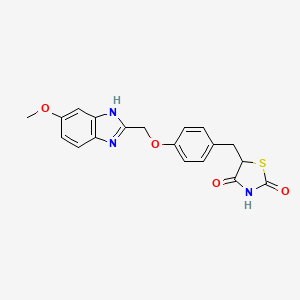
N-Demethyl rivoglitazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Demethyl rivoglitazone is a metabolite of rivoglitazone, a novel thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus due to its ability to improve insulin sensitivity and regulate glucose metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Demethyl rivoglitazone involves the N-demethylation of rivoglitazone. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Demethyl rivoglitazone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can result in the formation of various substituted analogs .
Aplicaciones Científicas De Investigación
N-Demethyl rivoglitazone has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism and pharmacokinetics of rivoglitazone.
Biology: Research on its biological activity helps in understanding the metabolic pathways and effects of rivoglitazone.
Medicine: It is investigated for its potential therapeutic effects and safety profile in the treatment of type 2 diabetes mellitus.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions and metabolism
Mecanismo De Acción
N-Demethyl rivoglitazone exerts its effects by acting as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose and lipid metabolism, as well as in modulating insulin sensitivity. By activating PPARγ, this compound enhances the transcription of genes involved in glucose uptake and lipid storage, leading to improved insulin sensitivity and glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione that acts as a PPARγ agonist.
Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes mellitus.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns
Uniqueness
N-Demethyl rivoglitazone is unique due to its specific metabolic profile and its role as a metabolite of rivoglitazone. It provides valuable insights into the pharmacokinetics and metabolism of rivoglitazone, helping to understand its therapeutic effects and potential side effects. Additionally, its selective activation of PPARγ makes it a promising candidate for further research and development in the treatment of metabolic disorders .
Propiedades
Número CAS |
560131-16-0 |
|---|---|
Fórmula molecular |
C19H17N3O4S |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
5-[[4-[(6-methoxy-1H-benzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O4S/c1-25-13-6-7-14-15(9-13)21-17(20-14)10-26-12-4-2-11(3-5-12)8-16-18(23)22-19(24)27-16/h2-7,9,16H,8,10H2,1H3,(H,20,21)(H,22,23,24) |
Clave InChI |
CUADXVBMFGPUEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



